molecular formula C25H27N3O3 B14942220 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14942220
M. Wt: 417.5 g/mol
InChI Key: XAPZWTUXIGUSLE-UHFFFAOYSA-N
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Description

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple stepsThe final step involves the formation of the pyrroloquinoline core under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce different piperazine derivatives .

Scientific Research Applications

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C25H27N3O3/c1-25(2)15-17(20-5-4-6-21-22(20)28(25)24(30)23(21)29)16-26-11-13-27(14-12-26)18-7-9-19(31-3)10-8-18/h4-10,15H,11-14,16H2,1-3H3

InChI Key

XAPZWTUXIGUSLE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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